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Compound of Interest

Compound Name: 2-(Benzylthio)ethanol

Cat. No.: B1581573

Introduction

2-(Benzylthio)ethanol (CAS No. 3878-41-9) is a sulfur-containing organic compound featuring
a benzyl group attached to an ethanol moiety through a thioether linkage. Its structure
combines aromatic and aliphatic features with a primary alcohol, making it a versatile
intermediate in organic synthesis and a molecule of interest in the development of novel
chemical entities. Accurate structural elucidation and purity assessment are paramount for its
application in research and drug development. Spectroscopic techniques such as Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide
a definitive analytical fingerprint of the molecule.

This technical guide offers an in-depth analysis of the spectroscopic data for 2-
(Benzylthio)ethanol. It is designed for researchers and scientists, providing not only the
spectral data but also the underlying scientific rationale for the observed signals and the
experimental protocols required to obtain them. This approach ensures both technical accuracy
and practical utility, reflecting the core principles of expertise and trustworthiness in scientific
application.

Spectroscopic Data Summary & Interpretation

The combination of NMR, IR, and MS provides a comprehensive structural profile of 2-
(Benzylthio)ethanol. Each technique offers unique insights into the molecular framework, from
the carbon-hydrogen backbone to the specific functional groups present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The H
and 13C NMR spectra provide detailed information about the chemical environment,
connectivity, and relative number of hydrogen and carbon atoms in the molecule. The data
presented here is referenced from the characterization of 2-(benzylthio)ethanol as a synthetic

intermediate by Cardona, W., et al.[1].

'H NMR Data (400 MHz, CDCIs)
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Chemical Shift
(3) ppm

Multiplicity

Integration

Assignment

Structural
Interpretation

7.36 -7.25

Multiplet

5H

Aromatic (CsHs)

This complex
signal
corresponds to
the five protons
of the phenyl
ring. The
multiplet pattern
arises from
overlapping
signals and spin-
spin coupling
between
adjacent

aromatic protons.

3.78

Singlet

2H

Benzyl (-CH2-Ph)

The singlet
nature of this
peak indicates
that these two
benzylic protons
have no adjacent
proton neighbors
to couple with.
Their chemical
shift is downfield
due to the
proximity of the
electron-
withdrawing
sulfur atom and

the aromatic ring.

3.71

Triplet

2H

-CH2-OH

These protons
are adjacent to
the -S-CHa-
group. The signal
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is splitinto a
triplet by the two
neighboring
protons on the
sulfur-bearing
carbon (n+1 rule,
2+1=3). The
electronegative
oxygen atom
shifts this signal

downfield.

2.70 Triplet 2H

-S-CHe-

These protons
are adjacent to
the -CH2-OH
group. Their
signal is split into
a triplet by the
two neighboring
hydroxyl-bearing
protons (n+1
rule, 2+1=3). The
sulfur atom
causes a
moderate
downfield shift.

1.95 Singlet 1H

This signal
corresponds to
the hydroxyl
proton. Its
chemical shift
can be variable
and depends on
concentration,
temperature, and
solvent. It
appears as a

singlet because
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its coupling to
adjacent protons
is often not
observed due to
rapid chemical
exchange.

13C NMR Data (101 MHz, CDClIs)
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Chemical Shift (6) ppm

Assignment

Structural Interpretation

138.1

C (quaternary, Ar)

The quaternary carbon of the
phenyl ring to which the benzyl
-CHz- group is attached.

129.0

CH (aromatic)

Aromatic carbons in the phenyl
ring. The overlap of signals is
common for unsubstituted or
monosubstituted benzene

rings.

128.6

CH (aromatic)

Aromatic carbons in the phenyl

ring.

127.3

CH (aromatic)

Aromatic carbons in the phenyl

ring.

60.8

-CH2-OH

The carbon of the
hydroxymethyl group. Its
chemical shift is significantly
downfield due to the direct
attachment of the highly

electronegative oxygen atom.

36.3

Benzyl (-CH2-Ph)

The benzylic carbon. Its
chemical shift is influenced by
the attached sulfur and the

phenyl ring.

34.9

-S-CHe-

The carbon adjacent to the
sulfur atom. Sulfur is less
electronegative than oxygen,
resulting in a more upfield
chemical shift compared to the
-CH2-OH carbon.

Infrared (IR) Spectroscopy
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FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The spectrum of 2-(Benzylthio)ethanol is characterized by absorptions
corresponding to the O-H, C-H (aromatic and aliphatic), and C-O bonds.
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Wavenumber ] ) Functional Group
Intensity Assignment )
(cm™?) Interpretation
This broad and
intense absorption is
highly characteristic of
~3350 Strong, Broad O-H stretch the hydroxyl (-OH)

group involved in
intermolecular

hydrogen bonding[2].

3085, 3062, 3028

Medium

Aromatic C-H stretch

These absorptions
just above 3000 cm—!
are typical for C-H
stretching vibrations
where the carbons are
sp?-hybridized,
confirming the
presence of the

benzene ring.

2925, 2870

Medium

Aliphatic C-H stretch

These bands below
3000 cm~1 correspond
to the symmetric and
asymmetric stretching
vibrations of the sps?-
hybridized C-H bonds
in the ethyl and benzyl

methylene groups.

1495, 1453

Medium-Weak

Aromatic C=C stretch

These peaks are
characteristic of the
carbon-carbon
stretching vibrations
within the aromatic
ring, providing further
evidence for the

benzyl group.
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This strong absorption
is indicative of the C-
O single bond

~1050 Strong C-O stretch ) o
stretching vibration of
the primary alcohol

functional group[2].

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a compound. The fragmentation is often predictable and
provides a "fingerprint” that aids in structural confirmation.
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m/z (Mass/Charge
Ratio)

Relative Intensity

Proposed
Fragment lon

Fragmentation
Pathway
Interpretation

168

Moderate

[CoH120S]*

(Molecular lon, M+)

This peak represents
the intact molecule
with one electron
removed, confirming
the molecular weight
of the compound
(168.25 g/mol). Its
presence, even if not
the base peak, is
crucial for

identification.

91

100 (Base Peak)

[C7H7]* (Tropylium

ion)

This is the most stable
and abundant
fragment. It is formed
by the cleavage of the
C-S bond, generating
the benzyl cation,
which rearranges to
the highly stable
tropylium ion. This is a
hallmark of benzyl-
containing

compounds[3].

123

Moderate

[M - CH20H]*

This fragment results
from the cleavage of
the bond between the
two ethyl carbons,
with the loss of a
hydroxymethyl radical
(*CH20H).

77

Moderate

[CeHs]* (Phenyl ion)

Loss of a CH2 group

from the tropylium ion
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(m/z 91) can lead to
the formation of the
phenyl cation.

Alpha-cleavage next
to the sulfur atom can
result in the formation
45 Moderate [CH20H]* of this fragment,
although less favored
than benzyl cation

formation.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample
preparation and adherence to established analytical protocols. The following sections detail
standard operating procedures for obtaining the NMR, IR, and MS spectra of liquid samples
like 2-(Benzylthio)ethanol.

General Analytical Workflow

The process from sample receipt to final data interpretation follows a logical sequence
designed to ensure data integrity and accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-(Benzylthio)ethanol: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581573#spectroscopic-data-of-2-benzylthio-
ethanol-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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